Benzyl gentiobioside

Description

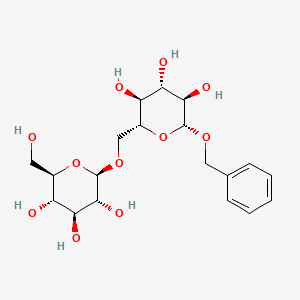

Benzyl gentiobioside (CAS: 56775-64-5) is a glycoside compound comprising a benzyl alcohol aglycone linked to a gentiobiose moiety (6-O-β-D-glucopyranosyl-β-D-glucopyranoside). Its molecular formula is C₁₉H₂₈O₁₁, with a molecular weight of 432.42 g/mol and physical properties including a boiling point of 705.9±60.0°C, density of 1.55±0.1 g/cm³, and pKa of 12.90±0.70 .

This compound has been identified in diverse plant species, including Fallopia multiflora (Polygonaceae) and tomato cell cultures (Lycopersicon esculentum, Solanaceae) . Its isolation from Fallopia multiflora marks its first reported occurrence in the Polygonaceae family . This compound is utilized in life sciences research as a reference standard and phytochemical marker .

Properties

CAS No. |

56775-64-5 |

|---|---|

Molecular Formula |

C19H28O11 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(21)14(23)16(25)19(29-10)28-8-11-13(22)15(24)17(26)18(30-11)27-7-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |

InChI Key |

LLEMMFPELBNINR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Synonyms |

benzyl gentiobioside |

Origin of Product |

United States |

Scientific Research Applications

Chemical Profile

Benzyl gentiobioside, with the chemical formula and CID 6453389, is primarily found in plants such as Prunus cerasus (sour cherry) and Prunus persica (peach) . Its structure consists of a benzyl group attached to a gentiobiose moiety, which contributes to its biological activities.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research conducted on compounds isolated from Euphorbia hamiltonianus, which included this compound, demonstrated significant inhibition of nitric oxide (NO) production in activated microglial cells. This suggests potential applications in treating neurodegenerative diseases characterized by inflammation and oxidative stress .

Table 1: Inhibitory Effects of this compound on NO Production

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 14.38 | Inhibition of iNOS and COX-2 expression |

| Dexamethasone | 1.24 | Positive control for inflammation |

Anti-Inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that this compound reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, suggesting its utility in conditions where inflammation plays a critical role .

Phytochemical Applications

This compound is part of the broader category of phenolic compounds, which are known for their antioxidant properties. The compound's presence in various plant species indicates its role in plant defense mechanisms and potential health benefits when consumed.

Antioxidant Activity

Studies have indicated that phenolic compounds, including this compound, exhibit significant antioxidant activity, which can mitigate oxidative stress-related diseases. This property is particularly relevant in the context of dietary supplements and functional foods aimed at enhancing health .

Table 2: Antioxidant Potential of Selected Phenolic Compounds

| Compound | Source | Antioxidant Activity |

|---|---|---|

| This compound | Prunus persica | High |

| Quercetin | Various fruits | Moderate |

| Rutin | Buckwheat | High |

Clinical Efficacy Studies

A meta-analysis evaluated the efficacy of various traditional Chinese medicines combined with benzodiazepines for treating chronic insomnia, highlighting this compound's role in enhancing therapeutic outcomes . The findings suggest that this compound may improve sleep quality when used alongside conventional treatments.

Traditional Uses

In traditional medicine, plants containing this compound have been used to treat ailments such as inflammation and diabetes. The integration of such compounds into modern pharmacology could lead to novel therapeutic strategies .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis remains the most studied reaction for benzyl gentiobioside, driven by the lability of its glycosidic bonds under specific conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the β(1→6)-glycosidic bond between the two glucose units cleaves, yielding gentiobiose and benzyl alcohol as primary products . Optimal hydrolysis occurs at elevated temperatures (80–100°C) with dilute acid concentrations (0.1–1 M) .

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 0.5 M HCl, 90°C, 2 h | Gentiobiose + Benzyl alcohol | ~85% |

Enzymatic Hydrolysis

β-Glucosidases selectively hydrolyze the terminal glucose unit, though the steric hindrance from the β(1→6) linkage reduces enzymatic efficiency compared to simpler glycosides .

Palladium-Catalyzed C-Glycosylation

This compound derivatives can be synthesized via palladium-catalyzed cross-coupling. For instance, TIPS-protected glycals react with benzyl bromides under PdCl₂(dppe)/Na₂CO₃ catalysis to form protected C-glycosides, which are subsequently deprotected to yield 2-deoxy analogs .

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Tributylstannyl glucal | PdCl₂(dppe), Na₂CO₃ | Benzyl 2-deoxy-C-gentiobioside | 29–69% |

Glycan Editing (CIStER Sequence)

The Cut-Insert-Stitch Editing Reaction (CIStER) enables surgical modification of glycosidic linkages. Trisaccharide analogs of this compound undergo BF₃·Et₂O-mediated cleavage, followed by Au/Ag-catalyzed glycosylation to insert additional monosaccharides (e.g., glucose) .

| Step | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Cleavage | BF₃·Et₂O, pTolSH | Thiotolyl gentiobiose | 85% | |

| Glycosylation | Au-phosphite/AgOTf | Tetrasaccharide derivative | 60% |

Thermal and Oxidative Stability

This compound decomposes at temperatures >200°C, with oxidative degradation observed under strong oxidants (e.g., KMnO₄) . The benzyl group enhances stability against enzymatic degradation compared to aliphatic glycosides .

Solubility and Solvent Effects

-

Polar solvents : High solubility in water and methanol due to hydroxyl-rich gentiobiose .

-

Nonpolar solvents : Limited solubility, though acetonitrile (20–30% v/v) improves reactivity in glycosylation reactions .

Comparative Reactivity with Analogues

The β(1→6) linkage in this compound confers unique reactivity compared to α-linked or monosaccharide glycosides:

| Feature | This compound | Benzyl Glucoside (α-linked) |

|---|---|---|

| Hydrolysis Rate (acid) | Moderate | Fast |

| Enzymatic Susceptibility | Low | High |

| Synthetic Flexibility | High (via CIStER/Pd) | Limited |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

*Calculated based on formula C₁₈H₂₄F₂O₁₀ (fluorophenol + gentiobiose).

Key Observations:

Aglycone Diversity: this compound features a simple aromatic alcohol (benzyl group), while genipin gentiobioside (iridoid) and matairesinol gentiobioside (lignan) derive from complex secondary metabolites . Fluorophenyl gentiobioside incorporates halogenated phenols, reflecting synthetic or environmental pollutant origins .

Natural Sources: this compound is distributed across taxonomically distinct families (Polygonaceae, Solanaceae), whereas genipin gentiobioside is specific to Gardenia jasminoides (Rubiaceae) . Fluorophenyl gentiobiosides are products of biotransformation in Nicotiana tabacum cultures, highlighting plant metabolic adaptability .

Molecular Weight and Complexity: Genipin and matairesinol gentiobiosides exhibit higher molecular weights due to their bulky aglycones, whereas benzyl and fluorophenyl gentiobiosides are comparatively compact .

Analytical and Functional Differences

Mass Spectrometry Fragmentation Patterns

- This compound : Fragmentation likely emphasizes cleavage of the gentiobiose moiety, with characteristic ions at m/z 432.42 (parent ion) and product ions reflecting benzyl alcohol derivatives .

- Genipin gentiobioside derivatives : Exhibit unique fragmentation due to acyl substitutions (e.g., coumaroyl or feruloyl groups), producing base peaks such as m/z 511.14 (loss of C₁₁H₁₂O₄) .

Preparation Methods

Natural Sources and Extraction Methods

Plant Sources of Benzyl Gentiobioside

This compound has been identified in several plant species, primarily within the Prunus genus. According to PubChem data, the compound has been confirmed in three primary plant sources:

Table 1. Natural Sources of this compound

| Plant Species | Plant Part | Family | Taxonomic Classification |

|---|---|---|---|

| Prunus cerasus | Fruit/Seeds | Rosaceae | Angiosperms, Eudicots |

| Prunus persica | Seeds | Rosaceae | Angiosperms, Eudicots |

| Prunus persica var. nucipersica | Fruit/Seeds | Rosaceae | Angiosperms, Eudicots |

Metabolomic studies have also detected this compound among the tentatively identified metabolites in certain plant samples. In a study utilizing UHPLC-Q-Orbitrap-MS-based metabolomics, this compound was identified among 263 metabolites in positive ionization mode and 258 metabolites in negative ionization mode, indicating its presence in the analyzed plant material.

Extraction Techniques

The extraction of this compound from plant materials typically involves solvent-based techniques. While specific protocols optimized for this compound are limited in literature, several extraction methods used for similar glycosides can be adapted:

Table 2. Extraction Methods Applicable to this compound

For this compound specifically, direct extraction from plant materials can be performed using the following protocol adapted from countercurrent separation methodologies:

- The plant material (seeds of Prunus species) is dried, ground, and sieved to obtain a uniform particle size

- The ground material is extracted with a mixture of water and methanol (50:50, v/v) at room temperature

- The extract is filtered and the filtrate is concentrated under reduced pressure

- The concentrated extract may be subjected to liquid-liquid partitioning with immiscible solvents to remove non-polar compounds

Purification Methods

Following extraction, several chromatographic techniques can be employed for the purification of this compound:

Countercurrent Separation (CCS)

Countercurrent separation has been successfully applied to glycoside purification and can be adapted for this compound. The process involves:

- Selection of an appropriate solvent system, such as HEMWat (Hexane-Ethyl acetate-Methanol-Water) or EBuWat (Ethyl acetate-n-Butanol-Water)

- Optimization of flow rate - studies with similar compounds found optimal flow rates between 1.5-2.5 mL/min depending on column size

- Optimization of rotation speed - typically around 1200 rpm for hydrodynamic columns

- Fraction collection and analysis

Flow rate optimization is crucial for efficient separation. For example, in a study involving similar compounds, researchers determined that a flow rate of 2.5 mL/min provided optimal performance for the isolation of honokiol and magnolol.

Column Chromatography

Silica gel column chromatography using appropriately selected mobile phases can be utilized for this compound purification. Based on procedures used for similar glycosides:

- Silica gel (mesh 60-120) is used as the stationary phase

- Gradient elution with hexane:ethyl acetate mixtures, potentially moving to more polar systems

- Collection of fractions containing the target compound

For example, a purification protocol described for p-Me benzyl acetate utilized silica gel chromatography with hexane:ethyl acetate (98:2) as the eluent.

Preparative HPLC

For final purification to high purity, preparative HPLC can be employed:

- Selection of appropriate column (typically C18 reverse phase)

- Optimization of mobile phase (water-methanol or water-acetonitrile gradients)

- UV detection at wavelengths appropriate for benzyl glycosides

- Collection of the purified compound

Chemical Synthesis Methods

Synthesis from Benzyl Alcohol and Gentiobiose

A direct approach for synthesizing this compound involves the glycosylation of benzyl alcohol with activated gentiobiose derivatives. The synthetic pathway typically follows these steps:

- Preparation of protected gentiobiose derivatives

- Activation of the gentiobiose derivative (e.g., as trichloroacetimidate)

- Glycosylation reaction with benzyl alcohol

- Deprotection of sugar hydroxyl groups

Table 3. Key Reaction Parameters for Glycosylation

Semi-Synthetic Method from Amygdalin

This compound can be considered a decyanogenated derivative of amygdalin, suggesting a potential semi-synthetic route through modification of amygdalin. The process would involve:

- Isolation or acquisition of pure amygdalin

- Controlled hydrolysis to remove the cyano group

- Purification of the resulting this compound

Based on protocols for amygdalin preparation, the following conditions could be adapted:

- Dissolution of amygdalin in water by heating (40-115°C)

- Adjustment of pH to 3.5-4.5 using pharmaceutically acceptable organic acids

- Controlled hydrolysis conditions to affect decyanogenation

- Purification by appropriate chromatographic methods

Table 4. Process Parameters for Amygdalin-Based Synthesis

Synthesis via Benzyl Derivatives

Another approach involves the use of reactive benzyl derivatives, such as benzyl iodide, for glycosylation with gentiobiose or protected gentiobiose derivatives. According to patent information, benzyl iodide can be prepared through a green chemistry approach:

- In a protective atmosphere, aryl aldehyde (benzaldehyde) and iodine element are heated

- The reaction proceeds in the presence of a solvent and phosphorous acid

- The resulting benzyl iodide can be used for glycosylation reactions with appropriate glycosyl acceptors

This method offers advantages for industrial applications, as it avoids expensive silicon hydride compounds and transition metal catalysts, with yields up to 94%.

Biocatalytic Approaches

Biocatalytic Preparation of Benzyl Alcohol

As a key precursor for this compound synthesis, benzyl alcohol can be prepared through biocatalytic reduction of benzaldehyde. Research has demonstrated that various plant waste materials can serve as sources of reductase enzymes for this transformation:

Table 5. Biocatalytic Reduction of Benzaldehyde using Plant Waste Materials

The general procedure involves:

- Preparation of the plant extract (the biocatalyst source)

- Addition of benzaldehyde substrate

- Incubation at appropriate conditions

- Extraction and purification of benzyl alcohol

This green chemistry approach avoids costly metal reducing agents commonly used in organic synthesis, thereby reducing toxic waste generation.

Analytical Methods for this compound

Identification and Characterization

Analytical methods for the identification and characterization of this compound include:

UHPLC-MS Analysis

UHPLC coupled with high-resolution mass spectrometry, such as Q-Orbitrap-MS, provides sensitive and accurate identification of this compound. The compound can be detected in both positive and negative ionization modes. Typical parameters include:

- Column: C18 reverse phase

- Mobile phase: Water and acetonitrile or methanol with gradient elution

- Detection: Positive and negative ionization modes

- Identification based on exact mass and fragmentation patterns

NMR Spectroscopy

For structural confirmation, NMR spectroscopy provides definitive information about the this compound structure:

- ¹H NMR (typically 600 MHz, CDCl₃) for proton assignments

- ¹³C NMR (typically 150 MHz, CDCl₃) for carbon assignments

- 2D NMR techniques (COSY, HSQC, HMBC) for complete structural elucidation

Quantitative Analysis

For quantitative analysis of this compound, HPLC methods with appropriate detection can be employed. Based on methodologies for similar compounds, the following validation parameters would be applicable:

Table 6. Method Validation Parameters for Quantitative Analysis

A typical preparation of standard solutions would involve:

- Accurately weighing 10.0 mg of this compound

- Dissolving in a 10 mL volumetric flask with methanol-water (50:50, v/v)

- Preparing a series of dilutions for calibration curve development

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The various preparation methods for this compound differ significantly in terms of yield, efficiency, and practicality:

Table 7. Comparative Analysis of this compound Preparation Methods

Method Selection Considerations

The selection of an appropriate preparation method depends on various factors:

Purpose and Scale : For research purposes, natural extraction may be sufficient, while pharmaceutical applications might require synthetic routes for consistency and scalability.

Available Resources : The equipment, expertise, and starting materials available will influence method selection.

Time Constraints : Chemical synthesis typically requires more steps but may offer better scalability, while extraction from rich natural sources can be faster for small-scale preparations.

Purity Requirements : Pharmaceutical or analytical standard preparations may require more stringent purification methods.

Optimized Integrated Protocol

Based on the available information, an optimized integrated protocol for this compound preparation is proposed, combining elements from different approaches:

Table 8. Optimized Integrated Protocol for this compound Preparation

Protocol Details for Chemical Synthesis

For chemical synthesis, the following detailed protocol is proposed:

Preparation of Protected Gentiobiose Derivative :

- Treatment of gentiobiose with acetic anhydride in pyridine

- Purification by column chromatography

- Selective deprotection of anomeric position

Activation of Gentiobiose :

- Conversion to trichloroacetimidate using trichloroacetonitrile and DBU

- Purification by column chromatography at low temperature

Glycosylation with Benzyl Alcohol :

- Reaction with benzyl alcohol in presence of Lewis acid catalyst (TMSOTf)

- Temperature: -20°C to room temperature

- Solvent: Dichloromethane (anhydrous)

Deprotection :

Purification :

- Column chromatography

- Preparative HPLC if needed

- Crystallization or lyophilization for final product

Q & A

Q. What protocols ensure reproducibility in this compound extraction from plant tissues?

- Methodological Answer : Standardize:

- Tissue homogenization : Liquid nitrogen grinding to prevent enzymatic degradation.

- Extraction solvent : 80% methanol with 0.1% formic acid to stabilize glycosides.

- Quality controls : Spike internal standards (e.g., deuterated benzyl alcohol) to monitor recovery rates .

Q. How can researchers mitigate batch-to-batch variability in synthetic this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.